molecular formula C12H21ClN2OS B1491524 3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one CAS No. 2097973-48-1

3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one

Cat. No. B1491524
CAS RN: 2097973-48-1
M. Wt: 276.83 g/mol
InChI Key: CGHVFRLJPRDHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one (CTPP) is a novel synthetic compound with a wide range of potential applications in scientific research and laboratory experiments. CTPP has been found to possess a variety of interesting biochemical and physiological effects that make it a valuable tool for researchers. In

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. The compound can be used to inhibit tyrosinase activity, which has implications in treating pigmentation disorders and neurodegenerative diseases like Parkinson’s. By introducing the 3-chloro-4-fluorophenyl moiety into piperazine-based compounds, researchers aim to enhance the inhibitory activity against tyrosinase from Agaricus bisporus, which is a model for human tyrosinase .

Antimelanogenic Agents

Overproduction of melanin can lead to skin disorders. Compounds with a 3-chloro-4-fluorophenyl motif have been identified as potential antimelanogenic agents. They work by preventing the oxidation of physiological substrates in tyrosinase, thereby reducing melanin production. This application is significant in both pharmaceutical and cosmetic industries .

Neurodegenerative Disease Research

The accumulation of melanin in neurons, particularly in the substantia nigra, is associated with neurodegeneration in Parkinson’s disease. By inhibiting tyrosinase, the compound could potentially reduce melanin accumulation, providing a new avenue for research into treatments for neurodegenerative diseases .

Pharmaceutical Development

The structural feature of the 3-chloro-4-fluorophenyl moiety is crucial for the development of new pharmaceutical agents. Its presence in compounds has been shown to improve their potency as tyrosinase inhibitors, which could lead to the development of new drugs for conditions related to melanin overproduction .

Molecular Modelling and Docking Studies

Molecular modelling and docking studies are essential in drug discovery. The compound’s ability to interact with the catalytic site of tyrosinase can be studied using computational methods. This helps in understanding the mechanism of inhibition and optimizing the compound for better activity .

Synthesis of Antifungal Agents

A related application is the synthesis of antifungal agents. Compounds with a similar structure have been synthesized as potential antifungal agents, indicating that the compound could also be explored for its antifungal properties .

Safety and Hazards

The safety and hazards associated with 3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one are not available in the search results. For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2OS/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHVFRLJPRDHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Reactant of Route 6
3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.